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Compound of Interest

Dimethyl Tetrahydropyran-4,4-
Compound Name:
dicarboxylate

Cat. No. B123302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dimethyl
tetrahydropyran-4,4-dicarboxylate. Due to the limited availability of published experimental
spectra for this specific compound, this guide presents a combination of data for a closely
related analog, Diethyl tetrahydropyran-4,4-dicarboxylate, and predicted data based on the
molecular structure of the target compound. This information is intended to serve as a valuable
resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Dimethyl tetrahydropyran-4,4-
dicarboxylate.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
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1H NMR (Predicted)

13C NMR (Predicted)

Chemical Shift (ppm) Description Chemical Shift (ppm) Description
~3.75 s, 6H (-OCHs) ~171 C=0 (ester)
~3.70 t, 4H (-CH2-0-) ~63 -CH2-O-
~2.10 t, 4H (-CH2-C-) ~52 -OCHs

~45 C(CH2)2

~34 -CH2-C-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

The following data is for Diethyl tetrahydropyran-4,4-dicarboxylate and is expected to be very

similar for the dimethyl analog, with minor shifts.

Wavenumber (cm—1) Intensity Vibrational Mode
~2980 Strong C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)
~1250 Strong C-O stretch (ester)
~1100 Strong C-O-C stretch (ether)

Table 3: Mass Spectrometry (MS) Data (Predicted)
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m/z Relative Intensity (%) Proposed Fragment
202 Moderate [M]* (Molecular lon)

171 High [M - OCHs]*

143 High [M - COOCH3s]*

111 Moderate [M - COOCHs - CH3OH]*
81 Moderate [CsHsO]*

55 High [CaH7]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are
generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl tetrahydropyran-4,4-
dicarboxylate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-de).

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0
ppm).

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.
o Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

o For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
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o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or
acetone).

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
o Data Acquisition:

o Place the salt plate in the sample holder of an FT-IR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm™1,

o A background spectrum of the clean, empty salt plate should be recorded and subtracted
from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via a suitable ionization method, such as Electrospray lonization (ESI) or Electron Impact

(EN).
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¢ lonization:

o ESI: The sample is sprayed through a charged capillary, creating charged droplets from
which ions are desorbed. This is a soft ionization technique that often preserves the
molecular ion.

o EIl: The sample is bombarded with a high-energy electron beam, causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of Dimethyl tetrahydropyran-4,4-
dicarboxylate.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Dimethyl
Tetrahydropyran-4,4-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b123302#spectroscopic-data-nmr-ir-ms-
of-dimethyl-tetrahydropyran-4-4-dicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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